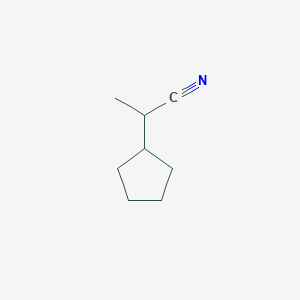
4-(Azetidin-3-yloxy)-5-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yloxy)-5-methylisoxazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, linked to a methylisoxazole moiety. The presence of these rings imparts significant chemical reactivity and potential biological activity, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-5-methylisoxazole typically involves the formation of the azetidine ring followed by its attachment to the isoxazole moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials. Typically, the process would involve the use of high-pressure reactors and controlled temperature conditions to facilitate the formation of the azetidine and isoxazole rings.
化学反応の分析
Types of Reactions
4-(Azetidin-3-yloxy)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
科学的研究の応用
4-(Azetidin-3-yloxy)-5-methylisoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Azetidin-3-yloxy)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a pharmacophore, interacting with biological receptors or enzymes to modulate their activity. The isoxazole moiety may also contribute to the compound’s overall biological activity by providing additional binding interactions or influencing the compound’s stability and reactivity.
類似化合物との比較
4-(Azetidin-3-yloxy)-5-methylisoxazole can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring structure and may exhibit similar reactivity and biological activity.
Isoxazole derivatives: These compounds contain the isoxazole moiety and may have comparable chemical properties and applications.
Other heterocyclic compounds: Compounds like imidazole and quinazoline derivatives also feature nitrogen-containing rings and are used in similar research contexts.
The uniqueness of this compound lies in its combination of the azetidine and isoxazole rings, which imparts distinct chemical and biological properties that are not found in other compounds with only one of these rings.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-9-11-5)10-6-2-8-3-6/h4,6,8H,2-3H2,1H3 |
InChIキー |
UDQGBSPNNKEQJV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



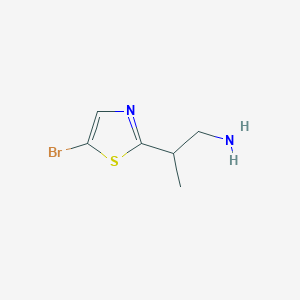
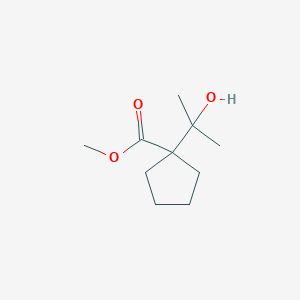
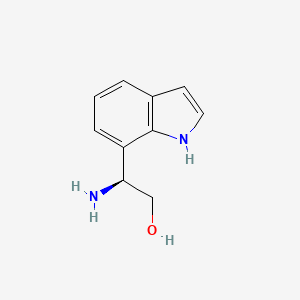

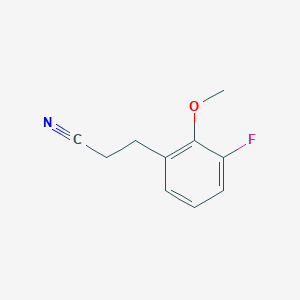
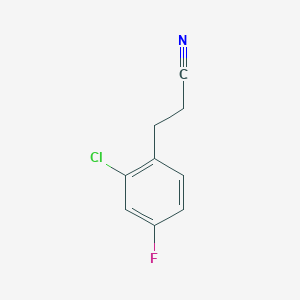

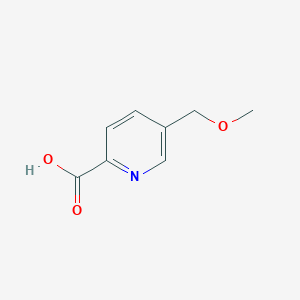

![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)


